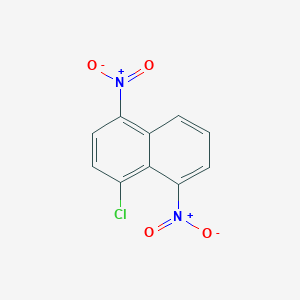

4-Chloro-1,5-dinitronaphthalene

Description

Contextualization within Halogenated Dinitronaphthalene Chemistry

Halogenated dinitronaphthalenes are a class of aromatic compounds that feature a naphthalene (B1677914) backbone functionalized with both halogen and nitro groups. The electronic properties of these substituents significantly influence the chemical behavior of the naphthalene ring system. The nitro groups, being strongly electron-withdrawing, deactivate the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. The position of the halogen and nitro groups relative to each other and on the naphthalene core dictates the specific reactivity and potential applications of each isomer.

For instance, related compounds such as 1-chloro-2,4-dinitronaphthalene (B1618088) are utilized as reagents in organic synthesis. nih.gov The dinitro-substitution pattern in these molecules makes them valuable for creating more complex organic structures through nucleophilic substitution reactions. nih.gov The study of such compounds provides insights into the reactivity of nitro-aromatic systems, which is crucial for the synthesis of various functional molecules, including those with potential pharmaceutical applications. nih.gov

The significance of 4-Chloro-1,5-dinitronaphthalene in advanced chemical research lies in its potential as a building block for more complex molecular architectures. The presence of a labile chlorine atom, activated by the electron-withdrawing nitro groups, suggests that this compound can readily undergo nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, leading to the synthesis of novel naphthalene derivatives.

Research trajectories for a compound like this compound would likely focus on several key areas:

Synthesis of Novel Dyes and Pigments: Dinitronaphthalene derivatives have historically been important intermediates in the synthesis of dyes. google.com The specific substitution pattern of this compound could lead to the development of new chromophores with unique coloristic properties.

Development of Advanced Materials: The parent compound, 1,5-dinitronaphthalene (B40199), is a precursor for 1,5-diaminonaphthalene, a key monomer in the production of high-performance polyurethanes. google.com By analogy, derivatization of this compound could lead to monomers for novel polymers with tailored properties.

Probing Reaction Mechanisms: The study of the reactivity of different halogenated dinitronaphthalene isomers, including this compound, can contribute to a deeper understanding of nucleophilic aromatic substitution reactions and the influence of substituent positioning on reaction rates and regioselectivity.

While extensive, dedicated studies on this compound are not widely reported, its structural attributes firmly place it as a compound of interest for exploratory synthesis and materials science. Further research into its reactivity and the properties of its derivatives could unveil new applications and expand the toolkit of synthetic chemists.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1,5-dinitronaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2O4/c11-7-4-5-8(12(14)15)6-2-1-3-9(10(6)7)13(16)17/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCMPORJIBRHUHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90303870 | |

| Record name | 4-Chloro-1,5-dinitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63921-08-4 | |

| Record name | 4-Chloro-1,5-dinitronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63921-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1,5-dinitronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063921084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene,5-dinitro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163133 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-1,5-dinitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-1,5-dinitronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches for 4 Chloro 1,5 Dinitronaphthalene

Regioselective Nitration Pathways for Naphthalene (B1677914) Precursors

The foundational step in synthesizing the target compound is the formation of 1,5-dinitronaphthalene (B40199) (1,5-DNN). This is accomplished through the electrophilic nitration of naphthalene or 1-nitronaphthalene (B515781). The key challenge in this stage is controlling the regioselectivity to favor the 1,5-isomer over other constitutional isomers, most notably 1,8-dinitronaphthalene (B126178) (1,8-DNN).

The traditional and most direct method for producing dinitronaphthalenes is the treatment of naphthalene with a strong nitrating agent. mdpi.com The classical approach utilizes a mixture of concentrated nitric acid and sulfuric acid. mdpi.com This method, however, is known to be relatively unselective, yielding a mixture of products including 1-nitronaphthalene, 2-nitronaphthalene, 1,5-dinitronaphthalene, and 1,8-dinitronaphthalene. mdpi.com The ratio of 1,5-DNN to 1,8-DNN in these conventional nitrations is typically in the range of 0.4 to 0.7, indicating a preference for the 1,8-isomer. chemicalbook.com

Industrial processes often involve adding naphthalene to a mixed acid formulation at controlled temperatures. chemicalbook.com For instance, naphthalene can be slowly added to a mixed acid composition of 22% nitric acid, 58% sulfuric acid, and 20% water at 40 °C, with the temperature subsequently raised to 80 °C over several hours. chemicalbook.com This process results in a mixture of 1,5- and 1,8-dinitronaphthalenes, which then requires separation. chemicalbook.com Separation of the isomers can be achieved by methods such as fractional crystallization from solvents like ethylene (B1197577) dichloride or through selective solvent extraction. chemicalbook.com

An alternative approach avoids the use of sulfuric acid, instead employing nitric acid at a concentration of 72-87% by weight. google.com In this process, the reaction is conducted at temperatures between 30-80 °C, followed by filtration and washing to isolate the dinitronaphthalene products. google.com

| Nitrating System | Conditions | Key Findings |

| Mixed Acid (HNO₃/H₂SO₄) | 40-80 °C | Produces a mixture of 1,5-DNN and 1,8-DNN, with the 1,8-isomer often favored (ratio of 1,5- to 1,8-DNN is 0.4-0.7). chemicalbook.comchemicalbook.com |

| Nitric Acid (72-87 wt.-%) | 30-80 °C | Direct dinitration of naphthalene in the absence of sulfuric acid. google.com |

To overcome the low regioselectivity of traditional methods, significant research has focused on developing catalytic systems. These systems often employ solid acid catalysts like zeolites, which can enhance selectivity through shape-selective effects within their porous structures. chemicalbook.com The nitration of 1-nitronaphthalene is a key strategy, as it is the primary product of naphthalene mononitration and serves as a direct precursor to dinitronaphthalene isomers. scitepress.orgwikipedia.org

Zeolite catalysts, such as HBEA-25, have been shown to influence the isomer ratio of dinitronaphthalenes. chemicalbook.com When nitrating 1-nitronaphthalene with fuming nitric acid in dichloromethane (B109758) (CH₂Cl₂), the use of HBEA-25 catalyst can achieve a 1,5-DNN to 1,8-DNN ratio of 0.99, a significant improvement over uncatalyzed reactions. chemicalbook.com

Solid superacid catalysts have also proven effective. A system using sulfated zirconia (SO₄²⁻/ZrO₂) with nitrogen dioxide (NO₂) as the nitrating agent, promoted by dioxygen and acetic anhydride, achieved a 93.8% conversion of 1-nitronaphthalene with 52.8% selectivity for 1,5-dinitronaphthalene. researchgate.net An even more selective system based on a solid superacid S₂O₈²⁻/Fe-ZrO₂ catalyst resulted in 96.8% conversion of 1-nitronaphthalene with a 62.6% selectivity for the desired 1,5-DNN isomer under optimized conditions. researchgate.net

| Precursor | Catalyst | Nitrating Agent | Key Findings |

| 1-Nitronaphthalene | HBEA-25 Zeolite | Fuming HNO₃ | Achieved a 1,5-DNN : 1,8-DNN isomer ratio of 0.99 in CH₂Cl₂. chemicalbook.com |

| 1-Nitronaphthalene | Sulfated Zirconia (SO₄²⁻/ZrO₂) | NO₂ / O₂ / Ac₂O | 93.8% conversion with 52.8% selectivity for 1,5-DNN. researchgate.net |

| 1-Nitronaphthalene | S₂O₈²⁻/Fe-ZrO₂ | NO₂ / O₂ / Ac₂O | 96.8% conversion with 62.6% selectivity for 1,5-DNN. researchgate.net |

| 1-Nitronaphthalene | Ni(CH₃COO)₂·4H₂O | NO₂ | Lower conversion (33.1%) with 34.1% selectivity for 1,5-DNN. researchgate.net |

Halogenation Strategies on Nitronaphthalene Scaffolds

Once 1,5-dinitronaphthalene is obtained, the subsequent step is the introduction of a chlorine atom at the 4-position of the naphthalene ring. This is a challenging transformation due to the strong deactivating effect of the two nitro groups, which makes the aromatic ring electron-deficient and less susceptible to electrophilic substitution.

Direct electrophilic chlorination of 1,5-dinitronaphthalene is expected to be difficult, requiring harsh reaction conditions. While specific studies on the direct chlorination of 1,5-dinitronaphthalene are not widely documented, insights can be drawn from the chlorination of the parent naphthalene system. The electrophilic chlorination of naphthalene, particularly when catalyzed by metal species like copper(II) chloride, shows a selective pattern of substitution at the 1- and 4-positions. nih.gov This inherent preference suggests that the 4-position is electronically favored for electrophilic attack. However, the strong deactivating nature of the nitro groups in 1,5-DNN would significantly retard the reaction rate and may necessitate the use of potent catalyst systems and high temperatures to achieve substitution.

Given the challenges of direct chlorination, directed functionalization strategies offer a more controlled, albeit multi-step, alternative. These methods involve introducing a functional group that can later be converted into a chlorine atom or that directs chlorination to the desired position.

A plausible, though not explicitly documented for this specific target, strategy would involve a Sandmeyer-type reaction. This approach would necessitate the synthesis of a 4-amino-1,5-dinitronaphthalene precursor. The amino group could then be converted to a diazonium salt, which can subsequently be displaced by a chloride ion, typically using a copper(I) chloride catalyst. The feasibility of such transformations on the nitronaphthalene core is supported by established procedures for analogous compounds. For instance, 1,4-dinitronaphthalene (B1214213) can be prepared from 4-nitro-1-naphthylamine (B40213) via diazotization followed by reaction with a nitrite (B80452) solution in the presence of a copper catalyst. orgsyn.org This precedent suggests that a directed approach starting from an appropriately substituted amino-dinitronaphthalene could be a viable synthetic route to installing the chlorine atom at the 4-position with high regiochemical control.

Multi-Component and Domino Reaction Sequences

Multi-component reactions (MCRs) are advanced synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. nih.gov These reactions are highly efficient and atom-economical, capable of rapidly building molecular complexity. nih.gov

Currently, there are no specific multi-component or domino reactions reported in the literature for the direct, one-pot synthesis of 4-chloro-1,5-dinitronaphthalene. The construction of such a highly and specifically functionalized aromatic system poses a significant challenge for MCR design. However, the principles of MCRs could be hypothetically applied to construct the core naphthalene scaffold. For example, MCRs have been developed for the synthesis of highly substituted polyhydronaphthalene derivatives from multiple starting materials in a single step. researchgate.net A prospective, forward-looking strategy could involve designing an MCR that assembles a naphthalene ring system already bearing the necessary chloro and nitro (or precursor) functionalities, thereby circumventing the sequential nitration and halogenation steps. Such an approach remains a conceptual target for future synthetic methodology development.

Oxidative Nucleophilic Substitution of Hydrogen (ONSH) in Nitroarenes

The synthesis of substituted nitroaromatic compounds is a cornerstone of modern organic chemistry, and the Oxidative Nucleophilic Substitution of Hydrogen (ONSH) represents a powerful strategy in this field. This methodology allows for the direct functionalization of C-H bonds in electron-deficient aromatic systems, such as nitroarenes, bypassing the need for pre-functionalized starting materials. The core principle of ONSH involves two key steps: the nucleophilic addition to the aromatic ring to form an intermediate, followed by an oxidation step to restore aromaticity.

The process is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the nitroarene ring, typically at a position ortho- or para- to a nitro group. This addition is generally a rapid and reversible process that leads to the formation of a non-aromatic, anionic intermediate known as a σH adduct (or Meisenheimer adduct). researchgate.netd-nb.infonih.gov Unlike in classical nucleophilic aromatic substitution (SNAr), where a leaving group is displaced, the σH adduct in ONSH is formed at a position occupied by a hydrogen atom.

A critical challenge in this reaction is that the hydride ion (H-) is a very poor leaving group and does not depart spontaneously from the σH adduct. researchgate.net Therefore, the subsequent step requires an external oxidizing agent to remove a pair of electrons and a proton (formally a hydride ion) to re-aromatize the ring and yield the final substituted product.

The versatility of the ONSH reaction is demonstrated by the wide range of nucleophiles that can be employed, including carbanions, anilide anions, and ammonia (B1221849). researchgate.netd-nb.info The choice of oxidant is also crucial and can significantly influence the reaction's outcome. Common oxidants include potassium permanganate (B83412) (KMnO4) in liquid ammonia, molecular oxygen, and hydrogen peroxide. researchgate.netd-nb.infochemrxiv.org For instance, the reaction of p-chloronitrobenzene with the hydroxide (B78521) anion (OH-), a nucleophile resistant to oxidation, in the presence of oxygen leads to the formation of 2-nitro-5-chlorophenol in high yield. d-nb.info Similarly, dissolving 2,4-dinitrochlorobenzene in a liquid ammonia solution of KMnO4 results in efficient oxidative amination. d-nb.info

Strategically, for the synthesis of this compound, the ONSH methodology would be applied to a 1,5-dinitronaphthalene precursor. In this hypothetical approach, a suitable chloride-donating nucleophile would attack the C4 position of the 1,5-dinitronaphthalene ring, which is activated by the nitro group at C5. The resulting σH adduct would then be treated with an appropriate oxidizing agent to eliminate the hydrogen atom at C4 and install the chloro substituent, yielding the target molecule. The efficiency of such a transformation would depend on optimizing the reaction conditions, including the choice of solvent, temperature, nucleophile source, and oxidant.

The table below presents research findings on ONSH reactions with various nitroarenes, illustrating the scope and conditions of this synthetic strategy.

| Nitroarene Substrate | Nucleophile | Oxidant | Product | Yield (%) |

| Nitrobenzene (B124822) | Benzamide / Tetramethylammonium hydroxide | (anaerobic conditions) | N-(4-nitrophenyl)benzamide | 98 |

| p-Chloronitrobenzene | KOH (OH⁻) | O₂ | 2-Nitro-5-chlorophenol | High |

| 2,4-Dinitrochlorobenzene | NH₃ (liquid) | KMnO₄ | 3-Chloro-4,6-dinitroaniline | Efficient |

| Nitroarenes | Carbanions of 2-phenylpropionitrile | KMnO₄ | para-substituted products | N/A |

Computational and Theoretical Investigations of 4 Chloro 1,5 Dinitronaphthalene

Electronic Structure and Molecular Geometry Calculations

The arrangement of atoms and the distribution of electrons are fundamental to a molecule's character. Computational methods allow for the precise calculation of these features, providing a foundational understanding of 4-Chloro-1,5-dinitronaphthalene.

Density Functional Theory (DFT) has become a primary method in quantum chemistry for investigating the electronic properties of molecules. mdpi.com It is used to solve the Kohn-Sham equations with high precision, enabling the reconstruction of molecular orbital interactions and the prediction of molecular geometries. mdpi.com For this compound, DFT calculations are applied to determine the most stable three-dimensional conformation by optimizing the molecular geometry to a minimum energy state.

These calculations yield critical data on bond lengths, bond angles, and dihedral angles. The presence of bulky and electron-withdrawing nitro groups (NO₂) alongside a chloro (Cl) substituent on the naphthalene (B1677914) framework introduces steric strain and electronic effects that influence the planarity of the aromatic system. DFT accurately models these interactions to provide a realistic representation of the molecule's structure.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C4–Cl | ~1.74 Å |

| Bond Length | C1–N | ~1.48 Å |

| Bond Length | C5–N | ~1.48 Å |

| Bond Angle | C3–C4–C10 | ~121° |

| Bond Angle | C10–C1–N | ~118° |

| Dihedral Angle | C2–C1–N–O | ~45-55° |

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. libretexts.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the occupied to the unoccupied orbital. nih.gov Conversely, a small gap indicates that a molecule is more polarizable and more prone to chemical reactions. nih.gov In this compound, the strong electron-withdrawing nature of the nitro groups is expected to lower the energy of the LUMO significantly, leading to a relatively small HOMO-LUMO gap and suggesting a high potential for reactivity, particularly with nucleophiles.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.85 |

| LUMO | -3.20 |

| HOMO-LUMO Gap (ΔE) | 4.65 |

Natural Bond Orbital (NBO) analysis provides a detailed view of the electron delocalization and bonding within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals to quantify their contribution to molecular stability. These interactions, known as intramolecular charge transfer (ICT), reveal how electrons are shared between different parts of the molecule.

For this compound, NBO analysis is used to investigate the delocalization of electron density from the π-orbitals of the naphthalene ring to the antibonding orbitals associated with the C-NO₂ and C-Cl bonds. The stabilization energy (E(2)) associated with these donor-acceptor interactions indicates the strength of the electronic delocalization. Significant E(2) values for interactions involving the nitro groups confirm their powerful electron-withdrawing capability and their role in shaping the molecule's electronic landscape.

Table 3: Key NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| π(C2-C3) | π(C1-N1) | 2.8 |

| π(C6-C7) | π(C5-N2) | 3.1 |

| LP(Cl) | σ*(C3-C4) | 1.5 |

Reactivity Prediction and Mechanistic Insights

Theoretical calculations are not only descriptive but also predictive, offering powerful insights into how a molecule will behave in a chemical reaction.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard."

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized. "Soft" molecules are generally more reactive.

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons.

Local reactivity descriptors, such as Fukui functions , identify which atoms within a molecule are most susceptible to attack. These functions pinpoint the sites for nucleophilic attack (where an electron is accepted into the LUMO) and electrophilic attack (where an electron is donated from the HOMO). For this compound, Fukui functions would likely indicate that the carbon atoms attached to the nitro groups and the chloro substituent are the most electrophilic sites, making them primary targets for nucleophiles.

Table 4: Global Reactivity Descriptors for this compound

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.325 |

| Chemical Softness (S) | 1 / η | 0.430 |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 5.525 |

| Electrophilicity Index (ω) | χ² / (2η) | 6.56 |

Transition State Theory (TST) is a cornerstone of chemical kinetics that explains reaction rates by examining the "transition state," a high-energy, transient molecular configuration that exists between reactants and products. wikipedia.org TST assumes a quasi-equilibrium between the reactants and the activated transition state complex. wikipedia.org

By applying TST in conjunction with computational methods like DFT, researchers can model the entire reaction pathway for a chemical process involving this compound. A common reaction to study would be nucleophilic aromatic substitution, where the chlorine atom is displaced by a nucleophile. The calculations would focus on locating the transition state structure and determining its energy relative to the reactants. This energy difference, the Gibbs free energy of activation (ΔG‡), is the primary barrier that must be overcome for the reaction to proceed and is directly related to the reaction rate. wikipedia.org Such studies are invaluable for understanding reaction mechanisms and predicting how changes in the nucleophile or reaction conditions will affect the outcome.

Aromaticity and Electron Density Distribution Studies

The arrangement of substituents on the naphthalene core significantly influences its aromatic character and the distribution of electron density. In this compound, the presence of two strongly electron-withdrawing nitro (-NO₂) groups and a halogen (-Cl) atom creates a complex electronic landscape.

Aromaticity Analysis:

The aromaticity of the naphthalene system is a key determinant of its stability and reactivity. It is computationally assessed using various indices. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index where a value of 1 indicates a fully aromatic system. Magnetism-based indices, such as Nucleus-Independent Chemical Shift (NICS), measure the magnetic shielding at the center of a ring; negative values typically indicate aromaticity.

Electron Density Distribution:

The electron density distribution reveals the localization of electrons within the molecule, highlighting regions that are electron-rich or electron-poor. This is fundamental to understanding the molecule's reactivity towards electrophiles and nucleophiles.

In nitroaromatic compounds, the nitro groups act as powerful electron sinks. acs.org They pull electron density from the aromatic rings through both resonance and inductive effects. This results in a significant polarization of the molecule. For this compound, computational analyses like Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM) would be expected to show a considerable positive charge on the carbon atoms attached to the nitro groups (C1 and C5) and the chlorine atom (C4). Consequently, the oxygen atoms of the nitro groups and the chlorine atom would bear a partial negative charge. This charge separation creates a large molecular dipole moment and defines the sites susceptible to nucleophilic attack. The general strategy for metabolizing industrial nitroaromatic compounds often involves modifications to accommodate the electron-withdrawing nitro group. acs.org

The distribution can be visualized using Molecular Electrostatic Potential (MESP) maps, where regions of negative potential (typically colored red) indicate electron-rich areas attractive to electrophiles, and positive potential regions (blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, the MESP would likely show strong negative potentials around the oxygen atoms of the nitro groups and a region of significant positive potential across the aromatic rings.

Solvent Effects in Theoretical Modeling

The properties and behavior of a molecule can change dramatically in the presence of a solvent. Theoretical models are essential for predicting and interpreting these changes. The Polarizable Continuum Model (PCM) and its variants, like the Conductor-like Polarizable Continuum Model (CPCM), are widely used computational methods to simulate the effects of a solvent. rsc.orgrsc.org In these models, the solvent is treated as a continuous medium with a specific dielectric constant that surrounds the solute molecule.

Studies on related nitroaromatic compounds, such as nitrophenols and 2-nitronaphthalene, show that solvent polarity can significantly influence their electronic structure and absorption spectra. rsc.orgrsc.orgnih.gov For molecules with a large change in dipole moment upon electronic excitation, a polar solvent can stabilize the excited state more than the ground state. This typically leads to a red-shift (a shift to longer wavelengths) in the UV-Vis absorption spectrum, a phenomenon known as solvatochromism. acs.org

For this compound, which is highly polar, a similar red-shift would be anticipated in polar solvents compared to nonpolar solvents or the gas phase. The extent of this shift would depend on the solvent's polarity. Time-Dependent Density Functional Theory (TD-DFT) calculations combined with a PCM approach are the standard method for modeling such solvatochromic shifts. While for some nitroaromatics solvent effects on the electronic structure have been found to be minimal, for others, explicit solvent molecules are needed in the computational model to accurately reproduce experimental observations, especially when specific interactions like hydrogen bonding are involved. rsc.orgrsc.org

The table below illustrates the dielectric constants of common solvents used in theoretical modeling, which directly influence the calculated solvent effects.

| Solvent | Dielectric Constant (ε) |

| Gas Phase (Vacuum) | 1.0 |

| Cyclohexane | 2.02 |

| 1,4-Dioxane | 2.21 |

| Acetone | 20.7 |

| Ethanol | 24.55 |

| Methanol | 32.7 |

| Water | 78.39 |

This table presents standard dielectric constants used in computational models like PCM to simulate solvent environments.

Advanced Spectroscopic and Crystallographic Characterization of 4 Chloro 1,5 Dinitronaphthalene Analogues

Vibrational Spectroscopy (FT-IR, FT-Raman) and Spectral Assignments

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is a powerful tool for identifying functional groups and probing the molecular structure of a compound. For 4-chloro-1,5-dinitronaphthalene, the spectra are interpreted by assigning observed vibrational frequencies to specific modes of the molecule, often aided by computational methods like Density Functional Theory (DFT). nih.gov

The vibrational spectrum of this compound is characterized by contributions from the naphthalene (B1677914) core, the two nitro (NO₂) groups, and the chloro (C-Cl) substituent.

Naphthalene Core Vibrations : The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. scialert.net The ring carbon-carbon stretching vibrations occur in the 1625-1430 cm⁻¹ range. scialert.net In-plane and out-of-plane C-H deformation vibrations are expected in the 1300-1000 cm⁻¹ region. scialert.net

Nitro Group Vibrations : The NO₂ groups give rise to characteristic and intense absorption bands. The asymmetric stretching vibration (νas(NO₂)) typically appears in the 1560-1520 cm⁻¹ range, while the symmetric stretching vibration (νs(NO₂)) is found between 1355 and 1335 cm⁻¹. Other modes include the scissoring (δ(NO₂)), wagging (ω(NO₂)), and rocking (ρ(NO₂)) vibrations at lower frequencies.

C-Cl Vibrations : The C-Cl stretching vibration is expected to appear in the 800-600 cm⁻¹ region of the spectrum. The exact position is sensitive to the substitution pattern on the aromatic ring.

Studies on the related molecule 1,5-dinitronaphthalene (B40199) (DNN) using DFT calculations have provided reliable assignments for its fundamental vibrational modes, which serve as a strong basis for interpreting the spectrum of its chlorinated analogue. nih.gov

Table 1: Illustrative Vibrational Spectral Assignments for this compound based on Analogues

| Wavenumber (cm⁻¹) | Assignment | Description |

| ~3070 | ν(C-H) | Aromatic C-H stretching |

| ~1590 | ν(C=C) | Aromatic ring C=C stretching |

| ~1530 | νas(NO₂) | Asymmetric NO₂ stretching |

| ~1450 | ν(C-C) | Aromatic ring C-C stretching |

| ~1340 | νs(NO₂) | Symmetric NO₂ stretching |

| ~860 | δ(NO₂) | NO₂ scissoring/deformation |

| ~780 | γ(C-H) | Out-of-plane C-H bending |

| ~700 | ν(C-Cl) | C-Cl stretching |

This table is illustrative and based on characteristic group frequencies and data from analogue compounds like 1,5-dinitronaphthalene. nih.govscialert.net

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is indispensable for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would provide definitive evidence for its structure.

¹H NMR : The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm). The five protons on the naphthalene ring system will each produce a distinct signal, likely appearing as doublets or doublets of doublets due to coupling with adjacent protons. The electron-withdrawing effects of the nitro groups and the chlorine atom will cause the protons to be deshielded, shifting their signals downfield.

¹³C NMR : The carbon NMR spectrum will display ten signals, one for each unique carbon atom in the naphthalene core. The carbons directly bonded to the electron-withdrawing nitro groups and the chlorine atom (C1, C4, C5) will be significantly deshielded and appear at higher chemical shifts. The chemical shifts of the other carbons will also be influenced by the substituent effects.

While specific experimental spectra for this compound are not widely published, data from related compounds like 4-chlorobenzaldehyde (B46862) can provide context for the expected chemical shifts. chemicalbook.com The ATB (Automated Topology Builder) provides predicted NMR parameters in various solvents, suggesting where signals might appear. uq.edu.au

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₅ClN₂O₄), high-resolution mass spectrometry would confirm its molecular formula by providing a highly accurate mass measurement. The monoisotopic mass of this compound is approximately 251.99 Da. uni.lu

Fragmentation patterns observed in the mass spectrum would offer further structural information. Common fragmentation pathways for nitroaromatic compounds include the loss of NO, NO₂, and other small neutral molecules. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺) and chlorine-containing fragment ions, with the ³⁵Cl and ³⁷Cl isotopes appearing in an approximate 3:1 ratio. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts ([M+H]⁺, [M+Na]⁺, etc.) to aid in identification. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 253.00107 | 151.2 |

| [M+Na]⁺ | 274.98301 | 158.8 |

| [M-H]⁻ | 250.98651 | 155.6 |

| [M+K]⁺ | 290.95695 | 147.4 |

| [M]⁺ | 251.99324 | 151.0 |

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

X-ray Crystallography for Solid-State Structure Elucidation

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. mdpi.com For this compound, several types of interactions are expected to be significant:

π-π Stacking : The planar aromatic naphthalene cores are likely to engage in π-π stacking interactions, where the rings are arranged in a face-to-face or offset manner. nih.gov These interactions are crucial in stabilizing the crystal lattice of many aromatic compounds, with typical centroid-to-centroid distances around 3.7-3.9 Å. nih.govnih.govnih.gov

Halogen Bonding : The chlorine atom can act as a halogen bond donor, interacting with electronegative atoms like the oxygen atoms of the nitro groups on neighboring molecules (C-Cl···O).

C-H···O Hydrogen Bonds : Weak hydrogen bonds between the aromatic C-H groups and the oxygen atoms of the nitro groups are also expected to play a role in the supramolecular assembly. researchgate.net

The interplay of these varied and often weak interactions dictates the final crystal structure and influences the material's physical properties. rsc.orgrsc.org

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. eurjchem.com It maps properties onto a surface defined by the region where a molecule's electron density contribution to the total crystal electron density is greater than that of all other molecules.

By generating a 3D Hirshfeld surface and its corresponding 2D "fingerprint plot," one can analyze the nature and relative importance of different intermolecular contacts. eurjchem.comuctm.edu

d_norm Surface : This surface is colored to highlight intermolecular contacts that are shorter (red spots), equal to (white), or longer (blue) than the van der Waals radii sum, immediately identifying key interaction points like hydrogen and halogen bonds.

Electron Paramagnetic Resonance (EPR) for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and study species with unpaired electrons, such as free radicals. In the context of this compound, EPR could be used to investigate the formation of radical intermediates under certain conditions, for example, during photochemical degradation or electrochemical reduction.

Nitroaromatic compounds are known to form radical anions (ArNO₂˙⁻) upon reduction. An EPR study could characterize this radical anion, providing information about the distribution of the unpaired electron's spin density across the molecule through analysis of the hyperfine coupling constants. Spin trapping techniques, where a transient radical reacts with a "spin trap" molecule (like α-phenyl-N-tert-butyl nitrone, PBN) to form a more stable radical adduct, could also be employed to detect and identify short-lived radical species. rsc.org

Environmental Transformation Mechanisms of Nitroaromatic Compounds

Abiotic Degradation Pathways in Aquatic Systems

Abiotic degradation, occurring without the intervention of living organisms, is a crucial factor in the natural attenuation of organic pollutants in aquatic environments. The primary abiotic degradation pathways for compounds like 4-chloro-1,5-dinitronaphthalene are expected to be hydrolysis and photolysis.

Hydrolysis: This process involves the reaction of the compound with water, potentially leading to the substitution of a functional group. For this compound, the chlorine atom attached to the naphthalene (B1677914) ring is a potential site for hydrolysis. However, the electron-withdrawing nature of the two nitro groups is expected to deactivate the aromatic ring, making nucleophilic substitution by water a slow process under typical environmental pH and temperature conditions. Research on other chlorinated aromatic compounds suggests that hydrolysis rates are generally slow unless facilitated by extreme pH or temperature.

Photolysis: Photolysis, or degradation by light, is likely a more significant abiotic degradation pathway for this compound. Nitroaromatic compounds are known to absorb ultraviolet (UV) radiation, which can lead to their transformation. The photolysis of chlorinated compounds can result in the formation of reactive species such as hydroxyl radicals (•OH) and chlorine radicals (Cl•), which can further contribute to the degradation of the parent compound and other organic matter. nsf.govnih.gov The photolysis of chlorine dioxide (ClO2) under UVA irradiation, for instance, has been shown to produce these radicals. nih.gov The efficiency of photolysis is dependent on factors like the intensity and wavelength of light, the presence of photosensitizers in the water, and the quantum yield of the compound. nih.gov For chlorinated water, photolysis can be a significant process for the degradation of chlorine-based disinfectants and the formation of hydroxyl radicals. nih.gov

While direct experimental data for this compound is not available, the table below summarizes findings for related compounds.

| Compound | Degradation Pathway | Conditions | Key Findings |

| Free Chlorine (HOCl/OCl-) | Photolysis | UV irradiation (LP and MP lamps) | Quantum yields were >1.2 mol Es-1 for free chlorine at pH 4-10 under 254 nm UV light. Degradation is enhanced in acidic conditions. nih.gov |

| Chlorine Dioxide (ClO2) | Photolysis | UVA irradiation | Produces •Cl and O2 or •ClO and O(3P). nih.gov |

| Chlorinated Water | Photolysis | UV treatment | Leads to the production of hydroxyl radicals (•OH). nih.gov |

Biotransformation Mechanisms and Pathways

Biotransformation, the alteration of chemical substances by living organisms, is a key process in the environmental fate of many organic pollutants. For nitroaromatic compounds, including the subject compound, microbial degradation is of primary importance.

The primary mechanism for the initial biotransformation of nitroaromatic compounds is the reduction of the nitro groups. oup.com This process is catalyzed by enzymes called nitroreductases, which are found in a wide variety of bacteria. oup.comnih.govresearchgate.net These enzymes typically use NADH or NADPH as a source of reducing equivalents to convert the nitro group (NO2) to a nitroso (NO), then to a hydroxylamino (NHOH), and finally to an amino (NH2) group. oup.comresearchgate.net The resulting aminonaphthalene derivative is generally less toxic and more amenable to further degradation.

The rate of nitro group reduction can be influenced by the presence of other substituents on the aromatic ring. oup.com The complete mineralization of the naphthalene ring system by microorganisms typically proceeds through a series of enzymatic reactions. nih.gov The initial attack often involves a dioxygenase enzyme that hydroxylates the ring, leading to the formation of a dihydrodiol. nih.govnih.gov This is followed by dehydrogenation and subsequent ring cleavage, eventually leading to intermediates that can enter central metabolic pathways. nih.gov

While specific studies on this compound are lacking, the general pathways for naphthalene and substituted naphthalene degradation are well-documented.

| Organism/Enzyme | Substrate(s) | Key Transformation Steps |

| Lysinibacillus sphaericus azoreductase | Nitroaromatic compounds | Reduces nitro groups to their respective amines using NADH. nih.gov |

| Bacterial Nitroreductases | Nitroaromatic compounds | Catalyze the NAD(P)H-dependent reduction of nitro groups to amino groups via nitroso and hydroxylamino intermediates. oup.com |

| Bacillus tequilensis BtNR | Nitro aromatic and nitro heterocyclic compounds | Reduces nitro groups to their corresponding arylamines. researchgate.net |

| Naphthalene Dioxygenase (NDO) | Naphthalene | Oxidation of an aromatic ring to cis-naphthalene dihydrodiol. nih.gov |

| 1,2-dihydroxynaphthalene dioxygenase | 1,2-dihydroxynaphthalene | Cleavage of the aromatic ring. nih.gov |

Sorption and Adsorption Processes in Environmental Matrices

Sorption, the partitioning of a chemical between a solid and a liquid phase, and adsorption, the accumulation of a chemical at the surface of a solid, are critical processes that control the mobility and bioavailability of organic compounds in the environment.

The sorption of hydrophobic organic compounds like this compound to soil and sediment is primarily driven by interactions with soil organic matter (SOM). nih.govnih.govfrontiersin.orgumich.edu The hydrophobicity of a compound, often indicated by its octanol-water partition coefficient (Kow), is a key determinant of its sorption potential. nih.gov Generally, compounds with higher hydrophobicity exhibit stronger sorption to SOM.

The nature of the SOM, including its aromatic and aliphatic content, also influences sorption. nih.gov Both aromatic and aliphatic components of SOM can contribute to the sorption of hydrophobic compounds. nih.gov The sorption process can be nonlinear and may exhibit hysteresis, meaning that desorption is slower than sorption. nih.gov

The presence of a chlorine atom and two nitro groups on the naphthalene backbone of this compound would likely increase its hydrophobicity compared to unsubstituted naphthalene, suggesting a strong tendency to sorb to soil and sediment. This sorption would reduce its concentration in the aqueous phase, thereby decreasing its mobility and potentially its bioavailability for microbial degradation. The adsorption of nitroaromatic compounds can also occur on surfaces like activated carbon through mechanisms including hydrophobic interactions and electrostatic interactions. mdpi.com The interaction of nitrobenzene (B124822) with multiwalled carbon nanotubes has also been studied, indicating that surface functionalization of the sorbent plays a role. mdpi.com

The table below presents research findings on the sorption of related compounds to environmental matrices.

| Compound(s) | Sorbent(s) | Key Findings |

| Naphthalene derivatives | Soils with varying organic matter | Sorption was stronger in soil with higher organic carbon content from peat amendment. nih.gov |

| Naphthalene | Mineral soil, humic fractions, lignin | Sorption isotherms were nonlinear and hysteresis was observed. Aliphatic-rich humin showed the highest sorption capacity. nih.gov |

| Naphthalene and Benzene (B151609) | Artificial sandy loam soil | Sorption was primarily controlled by organic carbon content. Naphthalene sorption increased with decreasing temperature. frontiersin.org |

| Nitro polycyclic aromatic hydrocarbons (NPAHs) | Microplastics | Adsorption was controlled by chemical adsorption and hydrophobic partition, with hydrophobicity being a key factor. nih.gov |

| Nitrobenzene derivative (4-nitroaniline) | Activated carbon | Adsorption was influenced by hydrophobic interactions. mdpi.com |

Derivatization Strategies for Research Applications of Dinitronaphthalenes

Analytical Derivatization for Enhanced Detection and Quantification

The primary goal of analytical derivatization is to modify a target analyte to enhance its detectability by an analytical instrument. For dinitronaphthalenes, which are neutral molecules, this often involves introducing a feature that improves their response in techniques like mass spectrometry.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique, but neutral molecules like 4-Chloro-1,5-dinitronaphthalene can exhibit poor ionization efficiency, leading to low sensitivity. researchgate.netrsc.org Chemical derivatization is a key strategy to overcome this limitation. ddtjournal.comresearchgate.net

A prevalent method for nitroaromatic compounds involves the chemical reduction of the nitro groups to their corresponding aromatic amines. researchgate.netrsc.org These amino-derivatives are more readily protonated, making them significantly more responsive to detection by electrospray ionization mass spectrometry (ESI-MS) in positive ion mode. This conversion is a critical first step in the derivatization workflow for trace analysis.

Once the dinitronaphthalene is converted to a diaminonaphthalene, a second derivatization can be performed by targeting the newly introduced amine groups. Reagents can be used to attach a moiety that is easily ionizable or carries a permanent positive charge, further boosting the MS signal. researchgate.net This two-step approach—reduction followed by tagging—can dramatically lower the limits of detection.

The table below outlines common derivatization reagents that are reactive towards primary amine groups and are suitable for enhancing LC-MS analysis. While these are general-purpose reagents, they are applicable to the amino-derivatives of dinitronaphthalenes for enhanced detection.

| Derivatization Reagent | Target Functional Group | Primary Enhancement Mechanism | Benefit for LC-MS Analysis |

|---|---|---|---|

| Dansyl Chloride | Primary & Secondary Amines | Introduces a readily ionizable tertiary amine group. | Increases ionization efficiency in positive-ion ESI-MS. ddtjournal.com |

| FMOC-Cl (9-fluorenylmethoxycarbonyl chloride) | Primary & Secondary Amines | Adds a large, non-polar group. | Improves chromatographic retention in reversed-phase LC. |

| Pentafluorobenzyl Bromide (PFBBr) | Amines, Phenols, Thiols | Introduces an electrophoric group. | Enhances detection in negative-ion chemical ionization (NICI-MS). |

| Reagents with Quaternary Ammonium Groups | Amines | Introduces a permanent positive charge. | Provides very high, pH-independent sensitivity in positive-ion ESI-MS. |

Synthetic Derivatization for Further Functionalization and Molecular Modification

Beyond improving analytical detection, derivatization of this compound is a cornerstone of its synthetic chemistry, enabling its transformation into a wide array of other molecules. The two nitro groups and the chlorine atom are key reactive sites for these modifications.

A fundamental and widely used synthetic derivatization is the reduction of the two nitro groups to form 1,5-diaminonaphthalene (in the case of the parent compound) or 4-chloro-1,5-diaminonaphthalene. wikipedia.org This transformation is pivotal as the resulting diamines are versatile precursors for the synthesis of dyes, pigments, and polymers. wikipedia.org Common methods to achieve this reduction include catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or chemical reduction with agents such as hydrazine (B178648) hydrate, tin(II) chloride, or iron in acidic media. patsnap.compatsnap.comnarkive.com The resulting aromatic diamines can undergo a host of further reactions, such as diazotization and condensation with other molecules to build complex chemical structures.

The presence of a chlorine atom on the naphthalene (B1677914) ring, activated by the strong electron-withdrawing effects of the two nitro groups, makes this compound susceptible to nucleophilic aromatic substitution (SNAr). nih.gov In this type of reaction, a nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion. This pathway allows for the introduction of a wide variety of functional groups onto the naphthalene core. For example, reaction with nucleophiles like amines, thiols, or sodium azide (B81097) would yield amino-, thioether-, or azido-dinitronaphthalene derivatives, respectively. Each of these new derivatives can then serve as a substrate for further molecular modification. researchgate.net

The table below summarizes key synthetic derivatization strategies for dinitronaphthalenes.

| Reactive Site(s) | Transformation | Typical Reagents | Resulting Derivative Class | Research Application |

|---|---|---|---|---|

| Nitro Groups (-NO2) | Reduction | H2 with Pd/C catalyst; Hydrazine Hydrate; SnCl2/HCl | Diaminonaphthalenes | Precursors for dyes, pigments, polymers. wikipedia.org |

| Chlorine Atom (-Cl) | Nucleophilic Aromatic Substitution (SNAr) | Ammonia (B1221849)/Amines (R-NH2) | Amino-dinitronaphthalenes | Building blocks for functional materials. |

| Chlorine Atom (-Cl) | Nucleophilic Aromatic Substitution (SNAr) | Alkoxides (R-O-) | Alkoxy-dinitronaphthalenes | Intermediates in organic synthesis. |

| Chlorine Atom (-Cl) | Nucleophilic Aromatic Substitution (SNAr) | Sodium Azide (NaN3) | Azido-dinitronaphthalenes | Precursors for nitrogen-containing heterocycles. |

Advanced Organic Synthesis Applications of 4 Chloro 1,5 Dinitronaphthalene

Precursor in Fine Chemical Synthesis

The presence of reactive sites on 4-chloro-1,5-dinitronaphthalene makes it a plausible precursor for a range of fine chemicals. The nitro groups can be reduced to form diamines, which are key intermediates in the synthesis of various dyes, pigments, and specialty polymers. The chloro group, while generally less reactive on an aromatic ring, can undergo nucleophilic substitution under specific conditions, further expanding its synthetic utility.

The synthesis of diisocyanates is a critical step in the production of polyurethanes. A common industrial route to produce 1,5-naphthalene diisocyanate (NDI) involves the dinitration of naphthalene (B1677914) to yield 1,5-dinitronaphthalene (B40199), followed by reduction to 1,5-diaminonaphthalene, and subsequent phosgenation. chemicalbook.com A direct conversion of 1,5-dinitronaphthalene to 1,5-naphthalene diisocyanate using carbon monoxide has also been reported. chemicalbook.com

Following this established synthetic pathway, this compound could theoretically serve as a precursor for a chlorinated naphthalene diisocyanate. The reduction of the two nitro groups on this compound would yield 4-chloro-1,5-diaminonaphthalene. This chlorinated diamine could then be reacted with phosgene (B1210022) or a phosgene equivalent, such as triphosgene, to produce 4-chloro-1,5-naphthalene diisocyanate. This resulting chlorinated diisocyanate monomer could be used to synthesize novel polyurethanes with potentially modified properties, such as enhanced flame retardancy or different solubility characteristics, due to the presence of the chlorine atom.

A related compound, 4,8-dichloro-1,5-dinitronaphthalene, is noted as a versatile building block in the synthesis of various products, including polymer intermediates. biosynth.com This supports the potential of chloro-substituted dinitronaphthalenes in the field of polymer chemistry.

Table 1: Potential Reaction Pathway for 4-Chloro-1,5-naphthalene diisocyanate

| Step | Reactant | Reagents | Product |

| 1 | This compound | Reducing agent (e.g., H₂, catalyst) | 4-Chloro-1,5-diaminonaphthalene |

| 2 | 4-Chloro-1,5-diaminonaphthalene | Phosgene or Triphosgene | 4-Chloro-1,5-naphthalene diisocyanate |

Building Block in Complex Molecular Architectures

The term "molecular building block" refers to a chemical compound that can be used in the synthesis of more complex molecules and supramolecular structures. nih.govrsc.orgnih.gov These building blocks often possess specific geometric and chemical properties that direct their assembly into larger, well-defined architectures. rsc.org

This compound, with its defined substitution pattern on a rigid naphthalene scaffold, has the potential to be a valuable building block for the construction of complex molecular architectures. The positions of the functional groups can direct the regioselective introduction of other substituents, allowing for the stepwise construction of intricate molecules. For instance, the differential reactivity of the chloro and nitro groups could be exploited to perform sequential reactions, adding to the molecular complexity in a controlled manner.

The closely related compound, 4,8-dichloro-1,5-dinitronaphthalene, is described as a useful scaffold in research for synthesizing complex compounds. biosynth.com This suggests that this compound could similarly be employed in the creation of novel organic materials, pharmaceuticals, and agrochemicals. The naphthalene core provides a rigid platform, while the chloro and nitro groups offer handles for further functionalization, making it a candidate for creating bespoke molecules with specific electronic, optical, or biological properties.

Methodological Contributions to Organic Reactions

Substituted naphthalenes are important in the development and understanding of organic reaction mechanisms. The electronic effects of the substituents on the naphthalene ring can influence the rate and selectivity of reactions, providing valuable insights for synthetic chemists.

The presence of two electron-withdrawing nitro groups and a deactivating chloro group on the naphthalene ring of this compound makes the aromatic system highly electron-deficient. This electronic nature can be exploited in various organic reactions. For example, the electron-deficient ring would be susceptible to nucleophilic aromatic substitution (SNAr) reactions. A suitable nucleophile could potentially displace the chloro group, particularly if the reaction conditions are optimized. The study of such reactions with this compound could contribute to a deeper understanding of SNAr mechanisms on highly deactivated naphthalene systems.

Furthermore, the selective reduction of one nitro group in the presence of the other, or the reduction of the nitro groups in the presence of the chloro group, presents a chemoselectivity challenge. The development of synthetic methods to achieve such selective transformations on the this compound scaffold would be a valuable methodological contribution to organic synthesis, offering new strategies for the preparation of highly functionalized naphthalene derivatives.

Q & A

What are the primary research applications of 4-Chloro-1,5-dinitronaphthalene in synthetic chemistry?

Level: Basic

Answer:

this compound is primarily used as a precursor in synthesizing polycyclic aromatic compounds and dyes. Its nitro and chloro functional groups enable participation in reactions such as nucleophilic aromatic substitution, Michael additions, and cycloadditions, forming intermediates for naphthazarin and naphthalenediamine derivatives . Methodologically, its reactivity can be exploited by adjusting reaction conditions (e.g., solvent polarity, temperature) to control regioselectivity. For example, nitro groups act as electron-withdrawing groups, directing electrophilic attacks to specific positions on the naphthalene ring.

What safety protocols are critical when handling this compound in laboratory settings?

Level: Basic

Answer:

Key safety measures include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation: Use fume hoods to prevent inhalation of vapors or dust.

- Decontamination: Immediately wash affected skin with soap and water; rinse eyes for ≥15 minutes if exposed .

- Waste Management: Segregate contaminated materials and dispose via certified hazardous waste services to avoid environmental release .

How can researchers optimize the synthesis of this compound to improve yield and purity?

Level: Advanced

Answer:

Synthetic optimization involves:

- Stepwise Nitration: Introduce nitro groups sequentially to avoid over-nitration. For instance, nitration of 1-chloronaphthalene at low temperatures (0–5°C) using mixed acids (HNO₃/H₂SO₄) can enhance positional selectivity .

- Purification: Distillation under reduced pressure (e.g., 86–89°C) and recrystallization from ethanol/water mixtures improve purity. Monitor purity via HPLC or GC-MS, ensuring >99% purity for spectroscopic studies .

- Quality Control: Validate intermediates using NMR (e.g., δ 85–4 ppm for protons adjacent to nitro groups) and compare with literature data .

What spectroscopic techniques are most effective for characterizing this compound, and how should data contradictions be resolved?

Level: Advanced

Answer:

- Infrared (IR) Spectroscopy: Identify nitro (1520–1350 cm⁻¹) and C-Cl (750–550 cm⁻¹) stretches. Use matrix isolation at cryogenic temperatures to resolve overlapping peaks in solid-state samples .

- NMR Analysis: ¹H and ¹³C NMR detect electronic environments; discrepancies in chemical shifts may arise from solvent effects or impurities. Cross-validate with high-resolution mass spectrometry (HRMS) .

- Contradiction Resolution: Compare data across techniques (e.g., microwave rotational constants vs. vibrational spectra) to refine structural models. For example, conflicting rotational barriers in related chloro-dienes were resolved by combining microwave and Raman data .

What are the key challenges in analyzing environmental degradation pathways of this compound?

Level: Advanced

Answer:

- Degradation Products: Nitro-reduction may yield toxic aromatic amines (e.g., 4-chloro-1,5-diaminonaphthalene), requiring LC-MS/MS for detection at trace levels. Matrix effects in environmental samples (soil, water) complicate quantification .

- Metabolite Identification: Use isotopic labeling (e.g., ¹⁴C-tracers) in microbial degradation studies to track metabolite formation. Compare fragmentation patterns with synthetic standards .

- Data Gaps: Address conflicting toxicity reports by conducting in vitro assays (e.g., Ames test) to assess mutagenicity of degradation intermediates .

How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

Level: Advanced

Answer:

- DFT Calculations: Model electron density maps to predict sites for nucleophilic/electrophilic attacks. For example, calculate Fukui indices to identify regions prone to nitro-group displacement .

- Transition State Analysis: Simulate reaction pathways (e.g., SNAr mechanisms) using software like Gaussian or ORCA. Compare activation energies of competing pathways to guide experimental design .

- Validation: Cross-reference computational results with experimental kinetics (e.g., Arrhenius plots from temperature-dependent reaction studies) .

What methodologies are recommended for resolving contradictions in reported toxicological data for this compound?

Level: Advanced

Answer:

- Dose-Response Studies: Conduct in vivo assays across multiple species (e.g., rodents, zebrafish) to identify species-specific metabolic pathways. Use histopathology and biomarker analysis (e.g., glutathione depletion) to assess organ toxicity .

- Exposure Route Analysis: Compare inhalation vs. dermal absorption data using OECD guidelines. Address discrepancies by standardizing exposure protocols (e.g., particle size in aerosol studies) .

- Meta-Analysis: Apply statistical tools (e.g., random-effects models) to synthesize data from conflicting studies, adjusting for variables like purity (>95% vs. technical-grade samples) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.